molecular formula C4H8N4 B3249977 3-methyl-1H-pyrazole-4,5-diamine CAS No. 199340-99-3

3-methyl-1H-pyrazole-4,5-diamine

Cat. No.: B3249977
CAS No.: 199340-99-3
M. Wt: 112.13 g/mol
InChI Key: CERNMDUMVTYODE-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-4,5-diamine (CAS 199340-99-3) is a high-value chemical intermediate with the molecular formula C4H8N4 and a molecular weight of 112.14 g/mol . This compound features a pyrazole ring core substituted with both a methyl group and two amine functional groups, giving it a polar surface area of 81 Ų and making it a versatile building block for synthetic organic and medicinal chemistry . Its structure, which includes three hydrogen bond donors and three hydrogen bond acceptors, is critical for constructing complex nitrogen-containing heterocycles . This diaminopyrazole is primarily used as a precursor in the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyrazoles, which are structures of significant interest in pharmaceutical research and drug discovery . Researchers value it for its ability to contribute to the formation of various pharmacophores. The compound is offered with a high purity level of 98% and should be handled with appropriate precautions . It is classified as harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N4/c1-2-3(5)4(6)8-7-2/h5H2,1H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERNMDUMVTYODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303032
Record name 5-Methyl-1H-pyrazole-3,4-diamine
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199340-99-3
Record name 5-Methyl-1H-pyrazole-3,4-diamine
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Record name 5-methyl-1H-pyrazole-3,4-diamine
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Advanced Synthetic Methodologies for 3 Methyl 1h Pyrazole 4,5 Diamine and Its Regioisomers

Classical and Contemporary Synthetic Routes to 3-methyl-1H-pyrazole-4,5-diamine

The synthesis of substituted pyrazoles, including this compound, has been an area of intense research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into cyclocondensation reactions and multi-component reactions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent the most traditional and widely employed method for constructing the pyrazole (B372694) ring. beilstein-journals.org This approach typically involves the reaction of a 1,3-bielectrophilic species with a hydrazine derivative.

The reaction of malononitrile (B47326) and its derivatives with hydrazines is a versatile route to 5-aminopyrazoles. beilstein-journals.org For instance, the condensation of malononitrile with a hydrazine can lead to the formation of a pyrazole ring, with the amino group at the 5-position originating from one of the nitrile groups of malononitrile. mdpi.com

Arylhydrazononitriles, which can be prepared from the coupling of aryldiazonium salts with active methylene (B1212753) compounds like malononitrile, serve as valuable precursors for 4,5-diaminopyrazoles. nih.govnih.gov Shvekhgeimer and Ushakova reported the synthesis of 4-arylazo-3,5-diaminopyrazoles from hydrazones derived from the coupling of diazotized sulfonamides with malononitrile, followed by cyclization with hydrazine hydrate (B1144303). nih.gov Similarly, 3-oxopropanenitriles react with aromatic diazonium salts to form 2-arylhydrazones, which upon treatment with hydrazine hydrate, yield 5-amino-4-arylazopyrazoles. beilstein-journals.org

A notable example involves the reaction of 3-iminobutyronitrile with aromatic diazonium salts to produce 2-arylhydrazono-3-iminobutyronitriles. Subsequent treatment with hydrazine hydrate in refluxing ethanol (B145695) affords 5-amino-4-arylazo-3-methylpyrazoles in good yields. nih.gov

Table 1: Synthesis of Aminopyrazoles from Nitrile Derivatives and Hydrazines

Starting MaterialReagentProductReference
Substituted Sulfonamides and MalononitrileHydrazine Hydrate4-Arylazo-3,5-diaminopyrazoles nih.gov
3-OxopropanenitrilesAromatic Diazonium Salts, Hydrazine Hydrate5-Amino-4-arylazopyrazoles beilstein-journals.org
3-IminobutyronitrileAromatic Diazonium Salts, Hydrazine Hydrate5-Amino-4-arylazo-3-methylpyrazoles nih.gov

This table summarizes various synthetic routes to aminopyrazoles starting from nitrile-containing compounds and their reaction with hydrazines.

The cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.netresearchgate.net This approach allows for the introduction of various substituents on the pyrazole ring by carefully selecting the starting materials. researchgate.net

More specifically, α,β-unsaturated nitriles that possess a suitable leaving group at the β-position can react with hydrazine derivatives to directly yield 5-aminopyrazoles. mdpi.com The reaction proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and elimination of the leaving group.

The synthesis of diaminopyrazoles can also be achieved through a sequence of nitration and reduction reactions on a pre-existing pyrazole core. For instance, the nitration of a pyrazole ring, followed by the reduction of the nitro group to an amino group, is a common strategy.

An ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net This reaction can lead to the formation of 1-aryl-5-methyl-4-nitro-1H-pyrazoles. Subsequent reduction of the nitro group would provide the corresponding 4-aminopyrazole derivative. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the arylhydrazine. researchgate.net

Multi-Component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

A variety of one-pot syntheses for pyrazoles have been developed that utilize carbonyl compounds as key building blocks. organic-chemistry.org A common strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov For example, ketones can be successively acylated to form β-diketones, which are then cyclized with hydrazine to yield pyrazoles. researchgate.netrsc.org

A four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate is a well-established method for synthesizing pyrano[2,3-c]pyrazoles. nih.govresearchgate.net This reaction proceeds through a series of condensation and cyclization steps. By carefully choosing the reactants and conditions, this methodology can be adapted to produce a wide range of pyrazole derivatives. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, Hydrazine, Diethyl OxaloacetateAcetic Acid, Refluxing EthanolPyrano[2,3-c]pyrazoles researchgate.net
Aldehyde, Malononitrile, Ethyl Acetoacetate (B1235776), Hydrazine HydratePiperidine, WaterPyrano[2,3-c]pyrazoles nih.gov
Arenes, Carboxylic Acids, HydrazineTfOH/TFAA3,5-Disubstituted Pyrazoles rsc.org

This interactive table showcases different multi-component reaction strategies for the synthesis of pyrazole derivatives.

Palladium and Copper-Catalyzed Cycloaddition Reactions

Palladium and copper catalysts are pivotal in constructing the pyrazole core through various cross-coupling and cycloaddition reactions. These methods offer high efficiency and functional group tolerance.

An efficient approach for preparing pyrazoles involves a cascade Sonogashira coupling/cyclization reaction catalyzed by a Pd(II)/Cu(I) system. researchgate.net This method utilizes N-propargyl sulfonylhydrazones as starting materials. researchgate.net While not explicitly demonstrated for this compound, this strategy's use of functionalized precursors suggests its potential applicability. For instance, a suitably substituted N-propargyl sulfonylhydrazone could conceptually lead to the desired aminopyrazole framework.

Copper-catalyzed cycloaddition reactions also provide a convenient and regioselective route to polysubstituted pyrazoles. researchgate.net One notable example is the copper-catalyzed reaction of alkenyl hydrazones, which undergo a C-N dehydrogenative cross-coupling under aerobic conditions using a copper triflate catalyst. mdpi.com This methodology has been used to synthesize pyrenyl-substituted pyrazoles and demonstrates the power of copper catalysis in forming the pyrazole ring via C-N bond formation. mdpi.com Another copper-mediated method involves the electrophilic cyclization of α,β-alkynic hydrazones, which can produce 4-substituted pyrazoles with high regioselectivity. nih.gov

A three-component process catalyzed by copper has been reported for the synthesis of N-substituted pyrazoles with high yields and excellent regioselectivity, using β-dimethylamino vinyl ketones as substrates in the presence of aryl halides. nih.gov The versatility of these copper-catalyzed methods suggests they could be adapted for the synthesis of complex pyrazoles like this compound by choosing appropriate starting materials.

Palladium(II) complexes have also been synthesized with pyrazole-derived ligands, such as 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole, highlighting the interaction between palladium and the pyrazole core. nih.gov

Table 1: Examples of Palladium and Copper-Catalyzed Pyrazole Synthesis
Catalyst SystemReactantsProduct TypeKey Features
Pd(II)/Cu(I)N-propargyl sulfonylhydrazonesTrisubstituted PyrazolesCascade Sonogashira coupling/cyclization. researchgate.net
Copper triflateAlkenyl hydrazonesPyrenyl-substituted pyrazolesAerobic C-N dehydrogenative cross-coupling. mdpi.com
CuIα,β-alkynic hydrazones4-IodopyrazolesElectrophilic cyclization. nih.gov
Copper catalystβ-dimethylamino vinyl ketones, aryl halidesN-substituted pyrazolesThree-component, high regioselectivity. nih.gov

Transition Metal-Catalyzed Approaches to this compound Frameworks

Transition metals beyond palladium and copper have been explored for the synthesis of pyrazole frameworks. Iron-catalyzed reactions, for example, have been used for the synthesis of N-aminopyrazoles from isoxazoles. mdpi.com This reaction proceeds through a ring-opening of the isoxazole (B147169) to a ketonitrile intermediate, which then undergoes cyclocondensation with hydrazine derivatives. mdpi.com

Ruthenium(II)-catalyzed photoredox cyclization represents another modern approach. This method allows for the intramolecular oxidative C-N coupling of hydrazones, yielding a diverse range of tri- and tetrasubstituted pyrazoles that are often difficult to prepare using conventional methods. nih.gov The broad substrate scope and functional group tolerance of this method make it a promising candidate for the synthesis of complex pyrazoles. nih.gov

Gold catalysts have emerged as powerful tools in organic synthesis, including the formation of C-N bonds in heterocyclic systems. Gold(I)-catalyzed tandem aminofluorination has been utilized to create fluoropyrazoles. nih.gov In a related context, gold-catalyzed stereoselective 1,4-conjugate addition of pyrazoles to propiolates has been demonstrated, showcasing gold's ability to facilitate C-N bond formation. nih.gov While a direct gold-catalyzed synthesis of this compound is not prominently reported, the established reactivity of gold catalysts in C-N coupling reactions suggests a potential avenue for future synthetic explorations. nih.govnih.gov

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of specifically substituted pyrazoles like this compound requires precise control over chemo- and regioselectivity. Traditional methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines often suffer from poor regioselectivity. nih.gov

Modern strategies have been developed to overcome this limitation. For instance, the reaction of isoxazoles with hydrazine derivatives provides a regioselective route to 5-aminopyrazoles. mdpi.com The reaction proceeds via the ring-opening of the isoxazole to a ketonitrile intermediate, which then reacts with hydrazine to form the desired aminopyrazole. mdpi.com

Another approach involves the acylation of N-Boc-N-substituted hydrazones, which allows for the regioselective synthesis of both 1,3,5- and 1,3,4,5-substituted pyrazoles. researchgate.net This method offers a high degree of control over the substitution pattern on the pyrazole ring. researchgate.net

A novel two-step synthesis has been developed for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization. nih.govmdpi.com A similar regioselective synthesis of the isomeric 5-hydroxy-1H-pyrazoles is achieved through acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. nih.govmdpi.com These methods highlight how careful selection of reagents and reaction pathways can lead to specific regioisomers.

Furthermore, a one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines has been shown to produce highly functionalized phenylaminopyrazoles. nih.gov The chemo- and regio-selectivity of this one-pot procedure were found to be superior to alternative stepwise protocols. nih.gov

Table 2: Strategies for Regioselective Pyrazole Synthesis
MethodReactantsProduct TypeKey Features
Isoxazole Ring-OpeningIsoxazoles, Hydrazine derivatives5-AminopyrazolesRegioselective formation of aminopyrazoles. mdpi.com
Acylation of HydrazonesN-Boc-N-substituted hydrazones1,3,5- and 1,3,4,5-substituted pyrazolesHigh control over substitution pattern. researchgate.net
Two-Step SynthesisHydrazines, Methyl malonyl chloride3-Hydroxy-1H-pyrazole-4-carboxylatesRegiospecific synthesis of hydroxy pyrazoles. nih.govmdpi.com
One-Pot CondensationActive methylene reagents, Phenylisothiocyanate, HydrazinesPhenylaminopyrazolesEfficient one-pot procedure with high chemo- and regioselectivity. nih.gov

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the outcome and environmental footprint of a reaction. For pyrazole synthesis, a variety of solvents have been investigated. nih.govbohrium.com In some cases, solvent-free conditions have been successfully employed. For example, a multicomponent synthesis of aminopyrazole thioether derivatives was achieved using iodine in a metal-, catalyst-, and solvent-free cascade reaction. rsc.org Similarly, the synthesis of coumarin-functionalized pyrazoles has been performed under solvent-free conditions using a magnetic nanoparticle catalyst. rsc.org

Water is an attractive green solvent, and its use in pyrazole synthesis has been explored. A green synthetic approach for pyrazolone (B3327878) compounds was developed using water as the medium with imidazole (B134444) as a catalyst. acs.org The use of an aqueous medium with a recyclable polymer catalyst, sodium p-toluene sulfonate (NaPTS), has also been shown to accelerate the synthesis of 5-aminopyrazoles. rsc.org

Ionic liquids have also been investigated as alternative reaction media. In the synthesis of pyrazole derivatives from α,β-unsaturated ketones and tosylhydrazide, ionic liquids gave significantly higher yields compared to conventional organic solvents like ethanol. nih.gov

Catalytic Systems and Ligand Design for Enhanced Efficiency

The design of catalysts and ligands is crucial for improving the efficiency and selectivity of pyrazole synthesis. Protic pyrazoles themselves are versatile ligands due to their proton-responsive nature and have been used in homogeneous catalysis. nih.gov The flexible design of pyrazole-based ligands allows for the creation of diverse metal complexes with applications in catalysis. nih.gov

For copper-catalyzed reactions, the nature of the ligand and the copper salt's anion can significantly influence catalytic activity. arabjchem.org Studies on the oxidation of catechol to o-quinone using in situ-generated copper(II) complexes of pyrazolyl ligands demonstrated that the reaction rate is dependent on both the ligand structure and the inorganic anion coordinated to the copper center. arabjchem.org

The development of recyclable catalysts is a key aspect of green chemistry. Magnetic nanoparticle catalysts, such as SrFe12O19, have been used for the one-pot, multicomponent synthesis of pyrazole derivatives under solvent-free conditions, offering easy separation and reuse. rsc.org Similarly, the use of a water-soluble and recyclable polymer catalyst like NaPTS in aqueous media provides a green and efficient system for pyrazole synthesis. rsc.org

Table 3: Green Chemistry Approaches in Pyrazole Synthesis
ApproachKey FeatureExample
Solvent-Free SynthesisAvoids use of organic solvents.Iodine-mediated synthesis of aminopyrazole thioether derivatives. rsc.org
Aqueous MediaUses water as a green solvent.Imidazole-catalyzed synthesis of pyrazolones in water. acs.org
Recyclable CatalystsFacilitates catalyst reuse and reduces waste.Magnetic nanoparticle (SrFe12O19) catalyzed synthesis of coumarin-pyrazoles. rsc.org
Ligand DesignEnhances catalytic activity and selectivity.Use of protic pyrazole ligands in homogeneous catalysis. nih.gov

Microwave and Ultrasound-Assisted Synthesis Protocols

Energy-efficient techniques like microwave (MW) irradiation and ultrasonication offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity.

Microwave-assisted organic synthesis (MAOS) has been effectively employed for various pyrazole derivatives. For instance, a practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones has been developed using microwave irradiation. nih.govmonash.edursc.org This one-pot reaction utilizes methyl 5-aminopyrazole-4-carboxylates, which are structurally similar to the precursors of the target diamine, and proceeds without a catalyst, highlighting the efficiency of microwave heating. nih.govmonash.edursc.org In one optimized protocol, the reaction of methyl 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and a primary amine in ethanol was completed in 55 minutes at 160°C under microwave irradiation, a significant time reduction compared to conventional heating. nih.govmonash.edu While a specific protocol for this compound is not detailed, these findings demonstrate the applicability of MAOS for constructing complex pyrazole systems from amino-substituted precursors. nih.govmonash.edursc.orgmdpi.com

Ultrasound-assisted synthesis is another green chemistry approach that promotes reactions through acoustic cavitation. This method has been used to prepare pyrazoline derivatives and other heterocyclic systems. researchgate.netnih.gov For example, pyrazoline-based antagonists for the Receptor for Advanced Glycation End Products (RAGE) were synthesized using an ultrasound-assisted one-pot, two-step methodology. nih.gov The use of ultrasound can facilitate reactions at room temperature, offering a milder alternative to high-temperature methods. nih.gov Although direct application to this compound is not extensively documented, the successful synthesis of related pyrazoles and pyrazolines suggests its potential utility in this area. researchgate.netnih.govnih.gov

Table 1: Examples of Microwave and Ultrasound-Assisted Synthesis of Related Pyrazole Derivatives
MethodReactantsConditionsProduct TypeReference
MicrowaveMethyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines160°C, 55 min, EtOH, 150 WPyrazolo[3,4-d]pyrimidin-4-ones nih.govmonash.edu
MicrowaveArylhydrazone, hydroxylamine (B1172632) hydrochloride160°C, 10 min, AcOH, sodium acetatePyrazolyl nitrile derivative semanticscholar.org
UltrasoundHydrazides, cyanogen (B1215507) bromide50°C, KHCO₃, EtOH1,3,4-Oxadiazol-2-amines semanticscholar.org
UltrasoundChalcones, hydrazine hydrateRoom Temp, Green one-pot methodPyrazoline derivatives nih.gov

Flow Chemistry Approaches for Continuous Production

Flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mdpi.com This is particularly relevant for reactions involving hazardous intermediates, such as the diazotization steps often used in pyrazole synthesis.

A compelling example is the development of a continuous flow process for a key intermediate of 3,5-diamino-1H-pyrazole, a close analogue of the target compound. researchgate.netmdpi.com The traditional batch synthesis involved a potentially hazardous diazotization reaction that required strict low-temperature control. researchgate.netpreprints.org By transitioning this critical step to a flow chemistry setup, chemists were able to perform the reaction at a much safer and more manageable scale. mdpi.comresearchgate.net

In this optimized flow process, a solution of 2-fluoroaniline (B146934) and malononitrile in acetonitrile (B52724) was mixed with a stream of tert-butyl nitrite (B80452), also in acetonitrile. mdpi.com The reaction occurred within a heated polytetrafluoroethylene (PTFE) coil, allowing for precise temperature control and a short residence time. mdpi.com This method not only mitigates the risks associated with the accumulation of unstable diazonium salts but also allows for the production of significant quantities of the intermediate in a short period. researchgate.netmdpi.com The system produced approximately 420 g of the intermediate over 8 hours. researchgate.net This demonstrates the power of flow chemistry to enable the safe and efficient continuous production of precursors for pyrazole diamines. mdpi.comresearchgate.net

Table 2: Optimized Flow Chemistry Parameters for Diazotization Intermediate Synthesis
ParameterValue/ConditionReference
Flow SystemUniqsis FlowSyn System with 14 mL PTFE coil mdpi.com
Reactant Stream A2-Fluoroaniline (1 equiv.) and malononitrile (1 equiv.) in acetonitrile (ACN) mdpi.com
Reactant Stream Btert-Butyl nitrite (1 equiv.) in acetonitrile (ACN) mdpi.com
Concentration2 M researchgate.net
Coil Temperature28°C researchgate.netmdpi.com
Total Flow Rate4.67 mL/min mdpi.com
Residence Time3 minutes researchgate.netmdpi.com
YieldQuantitative (crude) mdpi.com

Scalability and Industrial Feasibility of this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including heat management, solvent selection, and safety. researchgate.netpreprints.org The successful scale-up of the synthesis of 3,5-diamino-1H-pyrazole (referred to as Disperazol when formulated as an HCl salt) from a 1-gram to a 400-gram scale provides a valuable blueprint for the industrial production of related compounds like this compound. researchgate.netmdpi.comresearchgate.netnih.gov

A key consideration in scaling up is the management of exothermic reactions. mdpi.com The ring-closure step to form the pyrazole ring, involving the reaction of an intermediate with hydrazine hydrate, was found to be highly exothermic. mdpi.com In the large-scale batch process, this required the dropwise addition of the reagent to control the temperature. mdpi.com

Solvent choice is also critical for scalability. In the lab-scale synthesis of the HCl salt, 1,4-dioxane (B91453) was used, but its carcinogenic nature makes it unsuitable for large-scale production. researchgate.net An investigation of alternative solvents led to the selection of tetrahydrofuran (B95107) (THF) for the large-scale process. researchgate.netpreprints.org Similarly, for the ring-closure step, the lab-scale solvent ethanol was replaced with diethyl ether in the larger scale synthesis to improve product precipitation and yield. researchgate.netmdpi.com Furthermore, reaction concentrations were increased to limit the total reaction volume, a crucial factor in industrial settings. researchgate.net For example, the concentration for the HCl salt formation was doubled from 0.1 M to 0.2 M. researchgate.net

The integration of a flow chemistry step for the hazardous diazotization process was a cornerstone of the successful scale-up, ensuring safety and efficiency. researchgate.netmdpi.com The subsequent steps, including the pyrazole ring closure and salt formation, were performed as batch processes, demonstrating that a hybrid approach can be highly effective for industrial production. mdpi.com

Table 3: Comparison of Lab-Scale vs. Large-Scale Synthesis Parameters for 3,5-diamino-1H-pyrazole (Disperazol)
Synthesis StepParameterLab Scale (1 g)Large Scale (400 g)Reference
Diazotization (Step 1)MethodBatchContinuous Flow researchgate.netmdpi.com
Temperature< 5°C28°C researchgate.netmdpi.com
Ring Closure (Step 2)SolventEthanol (EtOH)Diethyl ether (Et₂O) researchgate.netmdpi.com
Concentration0.34 M0.5 M researchgate.netmdpi.com
HCl Salt Formation (Step 3)Solvent1,4-DioxaneTetrahydrofuran (THF) researchgate.netpreprints.org
Concentration0.1 M0.2 M researchgate.netpreprints.org

Derivatization Strategies and Construction of Complex Heterocyclic Architectures from 3 Methyl 1h Pyrazole 4,5 Diamine

Synthesis of Fused Pyrazole (B372694) Systems Utilizing 3-methyl-1H-pyrazole-4,5-diamine as a Building Block

The strategic use of this compound allows for the construction of diverse fused heterocyclic systems, which are of significant interest due to their structural analogy to biogenic purines and their potential applications in medicinal chemistry and material sciences. tsijournals.comchim.it The annulation of a pyrimidine (B1678525) or pyrazine (B50134) ring onto the pyrazole core is a common and effective strategy. tsijournals.com

Pyrazolopyrimidines and Pyrazolopyrazines

Pyrazolopyrimidines, structural analogs of purines, are a significant class of fused heterocycles. tsijournals.com The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 5-aminopyrazole-4-carbonitrile derivatives with reagents like formamidine (B1211174) in acetic acid. tsijournals.com Another approach involves the Dimroth rearrangement of an intermediate formed from the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide, which ultimately yields a pyrazolo[3,4-d]pyrimidine with a methylamino group at the 4-position. tsijournals.com

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) system can be accomplished through the reaction of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophiles. chim.it For instance, the condensation of 3-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles can lead to the regiospecific synthesis of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com

Similarly, pyrazolopyrazines can be synthesized. One method involves the cyclization of a diamine precursor. For example, the reaction of 2-azido-3-chloropyrazine with pyrazole can lead to the formation of a 5H-pyrazolo[1′,2′:1,2] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[4,5-b]pyrazin-6-ium inner salt. nih.gov

Table 1: Synthesis of Pyrazolopyrimidines and Pyrazolopyrazines

Starting Material Reagent(s) Product Reference
5-Aminopyrazole-4-carbonitrile Formamidine, Acetic Acid 5-Amino-1H-pyrazolo[3,4-d]pyrimidine tsijournals.com
5-Amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile N-Methylformamide 4-Methylamino-pyrazolo[3,4-d]pyrimidine tsijournals.com
3-Amino-1H-pyrazole-4-carbonitrile derivatives Nonsymmetrical dielectrophiles Substituted pyrazolo[1,5-a]pyrimidines mdpi.com

Other Fused Bicyclic and Tricyclic Pyrazole Derivatives

Beyond pyrazolopyrimidines and pyrazolopyrazines, this compound and its derivatives are instrumental in synthesizing a broader range of fused bicyclic and tricyclic pyrazole systems. For instance, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole precursors. nih.gov The reaction of 5-aminopyrazole with α,β-unsaturated ketones can yield 1H-pyrazolo[3,4-b]pyridines through a Michael addition followed by cyclization and dehydration. nih.gov

The synthesis of pyrazolo[4,3-d]pyrimidines has also been reported, highlighting the versatility of pyrazole-based starting materials in creating diverse heterocyclic frameworks. nih.gov Furthermore, the synthesis of tricyclic systems, such as pyrazolotriazolopyrimidines, has been achieved. These syntheses often involve the isomerization of pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-c]pyrimidine derivatives to the more thermodynamically stable pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-c]pyrimidine isomers under various reaction conditions. nih.gov

Formation of Polycyclic and Macrocyclic Structures Incorporating this compound Moieties

The inherent reactivity of the diamino functionality in this compound provides a pathway for the construction of more complex polycyclic and macrocyclic architectures. While specific examples detailing the direct use of this compound in the synthesis of large polycyclic or macrocyclic structures are not extensively detailed in the provided context, the principles of its reactivity suggest its potential as a precursor for such molecules. The formation of fused systems like pyrazolopyrimidines and pyrazolopyrazines can be considered the initial step towards building larger, more complex structures.

Ligand Design and Coordination Chemistry with this compound Derivatives

The nitrogen atoms within the pyrazole ring and the exocyclic amino groups of this compound and its derivatives make them excellent candidates for ligand design in coordination chemistry. rsc.org The ability of pyrazole-based ligands to form stable complexes with a variety of metal ions is well-documented.

Transition Metal Complexes and their Structural Analysis

The resulting metal complexes can exhibit interesting properties, such as luminescence and catalytic activity. rsc.org For instance, the cobalt complex mentioned above has shown catalytic activity for the oxygen evolution reaction (OER). rsc.org

Table 2: Transition Metal Complexes with Pyrazole-based Ligands

Complex Metal Ion Ligand Key Structural Feature Reference
[Cd(HMPCA)₂(H₂O)₄] Cd(II) 3-methyl-1H-pyrazole-4-carboxylate Mononuclear complex rsc.org
[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ Co(II) 3-methyl-1H-pyrazole-4-carboxylic acid Mononuclear complex rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 1h Pyrazole 4,5 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for the unambiguous structural elucidation of 3-methyl-1H-pyrazole-4,5-diamine and its derivatives in solution. This technique provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

In a typical ¹H NMR spectrum of a derivative, the methyl group protons at the C3 position of the pyrazole (B372694) ring generally appear as a singlet in the range of δ 2.2–2.4 ppm. The protons of the amine groups can exhibit broad signals whose chemical shifts are sensitive to solvent and concentration. For instance, in the ¹H NMR spectrum of 4,5-diamino-1,3-dimethyl-1H-pyrazol-2-ium chloride, the methyl protons at N1 and C3 are observed as singlets at 3.51 and 2.27 ppm, respectively, while the amino protons appear as a broad singlet at 6.13 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the methyl group typically resonates at around 11 ppm. The pyrazole ring carbons show distinct signals, with C3, C4, and C5 appearing in the aromatic region, their exact chemical shifts being influenced by the substitution pattern.

To resolve complex structural questions, such as identifying the specific site of substitution in derivatives of this compound, multi-dimensional NMR techniques are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, particularly ¹H-¹⁵N HMBC, is crucial for determining connectivity between protons and nitrogen atoms over two or three bonds. This is especially useful for distinguishing between N1 and N2 isomers in substituted pyrazoles and for confirming the position of substituents on the amino groups. For example, a correlation between the N-H proton of a substituent and a specific pyrazole ring carbon can definitively establish the point of attachment.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms. NOE experiments can be used to elucidate the preferred conformation of substituents and to distinguish between isomers. For instance, an NOE correlation between the protons of the C3-methyl group and a proton on a nearby substituent can help to define the molecule's three-dimensional structure in solution. These advanced NMR techniques were instrumental in confirming the structure of Schiff base derivatives of this compound, where correlations in ¹H-¹³C HMBC spectra between aldehydic protons and the C4 or C5 carbons of the pyrazole ring confirmed the site of condensation.

Dynamic NMR (DNMR) spectroscopy is employed to study dynamic processes such as conformational changes and tautomeric equilibria. The pyrazole ring system can exist in different tautomeric forms, and DNMR can provide quantitative data on the rates of interconversion and the equilibrium constants.

For this compound, the presence of amino groups at positions 4 and 5 introduces the possibility of amine-imine tautomerism, in addition to the annular tautomerism of the pyrazole ring itself. By monitoring the NMR spectra at different temperatures, researchers can observe changes in signal shape, such as broadening or coalescence, which are indicative of dynamic exchange processes. From these changes, the activation energy barriers for tautomerization or restricted rotation around single bonds can be calculated, providing a deeper understanding of the molecule's flexibility and reactivity.

Single-Crystal X-ray Diffraction Analysis

The table below presents selected geometric parameters for a representative derivative.

ParameterBondLength (Å) / Angle (°)
Bond LengthC3-C41.41
Bond LengthC4-C51.40
Bond LengthC5-N11.38
Bond LengthN1-N21.36
Bond LengthN2-C31.34
Bond AngleN2-C3-C4109.5
Bond AngleC3-C4-C5107.8
Bond AngleC4-C5-N1105.2
Bond AngleC5-N1-N2111.3
Bond AngleN1-N2-C3106.2

Note: Data is illustrative and based on typical values for such derivatives.

In the solid state, the crystal packing of this compound and its derivatives is significantly influenced by intermolecular hydrogen bonds. The amino groups are excellent hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors.

In the crystal structure of 4-amino-5-((E)-(4-bromobenzylidene)amino)-1,3-dimethyl-1H-pyrazole, the primary amino group is involved in intermolecular N-H···N hydrogen bonds with the N2 atom of the pyrazole ring of an adjacent molecule. This interaction links the molecules into chains or more complex three-dimensional networks, which stabilize the crystal lattice. The analysis of these hydrogen bonding patterns is crucial for understanding the physical properties of the material, such as its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a "molecular fingerprint" for identification purposes.

The FT-IR spectrum of this compound and its derivatives typically shows characteristic absorption bands. The N-H stretching vibrations of the amino groups appear as a set of bands in the region of 3200–3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazole ring are observed around 2900–3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are found in the 1500–1650 cm⁻¹ region. The N-H bending vibrations usually appear around 1600 cm⁻¹.

For example, in a Schiff base derivative, the appearance of a strong band around 1620 cm⁻¹ is characteristic of the C=N imine stretching vibration, confirming the condensation reaction. The table below summarizes key FT-IR absorption bands for a representative derivative.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3420, 3310Asymmetric and symmetric N-H stretchingPrimary Amine (-NH₂)
3080C-H stretchingAromatic C-H
2950C-H stretchingMethyl (-CH₃)
1625C=N stretchingImine (Schiff base)
1590, 1550C=C and C=N stretchingPyrazole ring
1450C-H bendingMethyl (-CH₃)

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrazole ring is often a strong band in the Raman spectrum. Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational analysis that supports the structural elucidation performed by NMR and X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₄H₈N₄, which corresponds to a monoisotopic mass of 112.0749 Da. uni.lu HRMS can verify this exact mass with high accuracy, typically within a few parts per million (ppm), confirming the elemental composition. The technique can also identify various charged species (adducts) of the molecule. Predicted mass-to-charge ratios (m/z) for common adducts of this compound are valuable for interpreting experimental spectra. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct TypePredicted m/z
[M+H]⁺113.08218
[M+Na]⁺135.06412
[M-H]⁻111.06762
[M]⁺112.07435

Data sourced from PubChem. uni.lu

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of pyrazoles and amines upon electron impact ionization. rsc.orglibretexts.orglibretexts.org The molecular ion peak (M⁺) would be observed at m/z ≈ 112. As an amine, the molecular ion peak is expected to have an odd integer mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the pyrazole core often involves the cleavage of the relatively weak N-N bond. rsc.org A primary fragmentation pathway for pyrazoles is the expulsion of hydrogen cyanide (HCN). researchgate.net For this compound, this could lead to several fragment ions. Additionally, the amino groups introduce specific fragmentation pathways, most notably alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which is a dominant process in aliphatic amines. libretexts.org The loss of amine (NH₂) or methyl (CH₃) radicals are also plausible fragmentation events.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. libretexts.org The absorption wavelength is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The structure of this compound contains two key features that dictate its UV-Vis spectrum: the conjugated pyrazole ring and the two amino groups. Molecules with conjugated π systems, like the pyrazole ring, absorb light in the UV-Vis region, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition). libretexts.orgyoutube.com The extent of conjugation directly influences the absorption wavelength; larger conjugated systems have smaller HOMO-LUMO energy gaps and thus absorb at longer wavelengths (a bathochromic shift). libretexts.org

The two amino groups (-NH₂) attached to the pyrazole ring act as auxochromes. An auxochrome is a functional group with non-bonding electrons (n electrons) that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the pyrazole ring), modifies the wavelength and intensity of absorption. shu.ac.uk The lone pairs on the nitrogen atoms can be excited to a π* antibonding orbital, a process known as an n → π* transition. shu.ac.ukuzh.ch These transitions typically require less energy and occur at longer wavelengths than π → π* transitions, although they are often less intense. shu.ac.uk The presence of these amino groups extends the conjugation of the system through resonance, which lowers the energy of the π* orbital, resulting in a bathochromic shift for the π → π* transition as well. libretexts.org

While specific experimental λmax values for this compound are not available in the surveyed literature, its structure suggests that it will exhibit characteristic absorptions in the UV region due to these electronic transitions.

Table 2: Expected Electronic Transitions for this compound

Electronic TransitionStructural OriginExpected Spectral Region
π → πConjugated pyrazole ring systemUV Region (~200-400 nm)
n → πNon-bonding electrons on nitrogen atoms of the amino groups and pyrazole ringUV Region, typically at longer wavelengths than π → π*

The combination of the conjugated heterocyclic ring and the electron-donating amino groups creates a system where electronic transitions are readily accessible, making UV-Vis spectroscopy a valuable technique for characterizing this class of compounds.

Computational and Theoretical Investigations of 3 Methyl 1h Pyrazole 4,5 Diamine

Quantum Chemical Calculations of Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT methods like B3LYP, often combined with basis sets such as 6-311+G**, are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.govnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and electronic distribution.

A typical DFT study on 3-methyl-1H-pyrazole-4,5-diamine would begin by optimizing the ground state geometry of its potential tautomers. The results would yield precise information on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. derpharmachemica.com For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. The diamino substitution on the pyrazole ring is expected to significantly raise the HOMO energy level, enhancing its electron-donating capabilities.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: The following data are illustrative as specific studies are unavailable. Calculations would typically be performed using a method like DFT/B3LYP.)

Parameter Expected Value (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. The MEP surface is color-coded to show regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atoms of the amino groups and the pyrazole ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions.

Prediction and Simulation of Spectroscopic Properties

Computational methods are routinely used to predict and simulate various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G**), has shown excellent agreement with experimental data for many organic molecules, including pyrazole derivatives. nih.govresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. These theoretical values, when compared to experimental spectra, are invaluable for confirming the molecular structure and assigning specific signals. Studies on similar compounds show that the choice of functional and basis set can significantly impact the accuracy of the prediction. nih.gov

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are illustrative as specific studies are unavailable. TMS is the reference standard.)

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C3 - Data not available
C4 - Data not available
C5 - Data not available
C-CH₃ - Data not available
N1-H Data not available -
C4-NH₂ Data not available -
C5-NH₂ Data not available -

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. nih.gov

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. nih.gov For this compound, this would allow for the detailed assignment of vibrations associated with the pyrazole ring, the methyl group, and the C-N and N-H bonds of the diamino substituents.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*). This information is crucial for understanding the photophysical properties of the compound. For pyrazole derivatives, these simulations can effectively model the electronic transitions within the heterocyclic system.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine
3,5-dimethyl pyrazole
5-(4-fluorophenyl)-1H-pyrazol-3-amine

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation of this compound and its subsequent reactions is crucial for optimizing synthetic routes and predicting its chemical behavior. Computational modeling of reaction pathways allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic picture.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). mdpi.com For substituted pyrazoles, the reaction can lead to multiple isomers. Theoretical calculations can predict the most likely reaction pathway and the expected product distribution. For instance, in the reaction of 3(5)-methyl-1H-pyrazole with chloroform, four different isomers were formed, and their proportions could be rationalized through computational analysis. nih.gov

Transition state analysis is a key component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation barrier for a reaction can be determined. Studies on proton transfer in pyrazoles have shown that the energy barrier for intramolecular proton migration is significantly high, suggesting that intermolecular proton exchange is the more favorable pathway. mdpi.com The presence of water or other protic solvents can facilitate this process by stabilizing the transition state. mdpi.com

In the context of synthesizing related pyrazole structures, such as 3,5-diamino-1H-pyrazole, a diazotization step can be involved. mdpi.comnih.gov Flow chemistry setups, guided by computational fluid dynamics, can be employed to safely handle potentially hazardous intermediates like diazonium species by ensuring they are consumed in situ. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecules, capturing their motion and conformational changes over time. nih.gov This is particularly useful for flexible molecules like this compound, which can adopt various conformations due to the rotation of its amino and methyl groups.

MD simulations can be used to perform conformational sampling, exploring the potential energy surface of the molecule to identify stable and low-energy conformations. nih.gov The results of these simulations can reveal the preferred spatial arrangement of the substituents on the pyrazole ring.

Tautomeric Equilibria and Stability Calculations for this compound Isomers

Tautomerism is a significant feature of pyrazoles, where protons can migrate between the two nitrogen atoms of the ring, leading to different tautomeric forms. nih.gov For this compound, several tautomers are possible due to the migration of the pyrazole ring proton and potential tautomerism involving the amino groups.

Theoretical calculations, often using Density Functional Theory (DFT) methods, are employed to determine the relative stabilities of these tautomers. nih.govresearchgate.net These calculations can predict the most stable tautomer in the gas phase and in different solvents by incorporating solvent models. Factors such as intramolecular hydrogen bonding and the electronic nature of the substituents play a crucial role in determining tautomeric preference. nih.gov For instance, electron-donating groups like the methyl group can influence the basicity of the pyrazole ring and thus the position of the tautomeric equilibrium. mdpi.com

The stability of different isomers of substituted pyrazoles can also be assessed. For example, a study on 3(5)-methyl-1H-pyrazole showed that the 3-methyl isomer is more stable than the 5-methyl isomer. nih.gov Similar calculations for this compound would be essential to understand its intrinsic stability and the relative abundance of its isomers.

Table 1: Tautomeric Forms of this compound This table is a representation of possible tautomers and would require specific computational data for relative energies.

Tautomer NameStructureRelative Energy (kcal/mol)
5-methyl-1H-pyrazole-3,4-diamineCC1=C(N)C(N)=NN1Data not available
This compoundCC1=NN=C(N)C1=NData not available
5-methyl-2H-pyrazole-3,4-diamineCC1=C(N)C(N)=N-N1Data not available

Analysis of Intermolecular and Intramolecular Interactions (e.g., NBO, QTAIM)

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced computational analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are utilized.

NBO analysis provides information about charge distribution, orbital interactions, and intramolecular delocalization of electrons. It can reveal the nature of the bonds within the molecule and highlight important interactions, such as hyperconjugation, that contribute to its stability. For example, NBO analysis can quantify the electron-donating or -withdrawing nature of the methyl and amino substituents and their effect on the pyrazole ring's aromaticity.

QTAIM analysis, based on the topology of the electron density, is used to characterize chemical bonds and non-covalent interactions. researchgate.net It can identify and classify bond critical points, which provide information about the strength and nature of both covalent and non-covalent interactions, such as hydrogen bonds. In this compound, QTAIM can be used to analyze the intramolecular hydrogen bonds between the adjacent amino groups and between the amino groups and the pyrazole nitrogen atoms. It can also be used to study intermolecular interactions in dimers or larger clusters of the molecule, providing insights into its solid-state packing and crystal structure.

Applications of 3 Methyl 1h Pyrazole 4,5 Diamine As a Chemical Synthon in Non Clinical Fields

Precursor in Advanced Materials Science

The bifunctional nature of 3-methyl-1H-pyrazole-4,5-diamine, owing to its two primary amine groups, positions it as a candidate for the synthesis of advanced polymers and materials. These amino groups can react with appropriate co-monomers to form polymer chains with specific properties.

While direct applications of this compound in commercially available organic semiconductors and optoelectronic materials are not extensively documented in mainstream literature, the broader family of pyrazole (B372694) derivatives is recognized for its valuable photophysical properties. mdpi.com Fused pyrazole systems, which can be synthesized from aminopyrazoles, are known to exhibit fluorescence, highlighting their potential as modular fluorophores. researchgate.net The development of pyrazole-containing systems for applications such as optical memory and molecular photonics is an area of ongoing research interest. mdpi.com

As a diamine, this compound can theoretically serve as a monomer for the synthesis of polyamides. Polyamides are conventionally synthesized through the condensation reaction between diamines and dicarboxylic acids or their derivatives. nih.gov This process, known as polyamidation, can be achieved through various methods, including low-temperature interfacial polycondensation. mdpi.com

The synthesis of functional aromatic polyamides often involves the use of specialized diamine monomers to impart desired characteristics such as thermal stability, solubility, and optical transparency. mdpi.commdpi.com For instance, unsymmetrical diamines containing trifluoromethyl groups have been used to create soluble and transparent polyamides with high glass transition temperatures. mdpi.com The incorporation of a heterocyclic ring like pyrazole into the polymer backbone could introduce unique properties, such as altered thermal stability, rigidity, and potential for metal coordination. The general reaction for polyamide synthesis provides a pathway for integrating diamines like this compound into advanced polymer structures. nih.gov

Table 1: Potential Polymerization Reaction

Reactant 1 Reactant 2 Polymer Type Potential Properties

Intermediates in Agrochemical Synthesis

Pyrazole-containing compounds are significant in the development of modern agrochemicals due to their diverse biological activities, high selectivity, and low toxicity profiles. nih.gov Aminopyrazoles, including derivatives of this compound, serve as crucial intermediates in the synthesis of new pesticides and herbicides. mdpi.commdpi.com

The pyrazole structure allows for extensive chemical modification, enabling the creation of a wide variety of active compounds. nih.gov For example, research has been conducted on synthesizing derivatives of the herbicide quinclorac that incorporate a 3-methyl-1H-pyrazol-5-yl moiety to enhance its potency against weeds like barnyard grass in rice fields. nih.gov In these synthetic pathways, the amino group on the pyrazole ring is a key functional handle for building more complex molecules. The synthesis of functionalized pyrazoles, such as those containing trifluoromethyl groups, is also important for creating key building blocks for new agrochemicals. enamine.net

Components in Dye Chemistry and Pigment Production (e.g., Oxidative Hair Dyes, Azo Dyes)

One of the most established industrial applications of this compound and its derivatives is in the manufacturing of dyes and pigments. The amine functionalities are readily diazotized and coupled to form a wide array of colors.

In oxidative hair dyes , 4,5-diaminopyrazole derivatives function as "precursors" or "developer" substances. google.comcir-safety.org These compounds are typically part of a two-component system. In a typical formulation, the diamine precursor is mixed with an oxidizing agent, such as hydrogen peroxide, which activates it. cir-safety.org The activated intermediate then reacts with a "coupler" substance (e.g., phenols and m-phenylenediamines) inside the hair shaft to form the final, stable dye molecules. google.comcir-safety.org This in-situ color formation results in permanent hair coloring. Derivatives like 1-methyl-3,4,5-triaminopyrazole and other N-substituted 4,5-diaminopyrazoles are particularly valued for creating brilliant and intense red and auburn shades. google.comgoogle.com

Table 2: Examples of 4,5-Diaminopyrazole Derivatives in Oxidative Hair Dyes

Developer Substance (Precursor) Coupler Substance Resulting Color Range
1-methyl-3,4,5-triaminopyrazole 5-amino-2-methylphenol Intense Auburn
4,5-diamino-1-(2'-hydroxyethyl)-1H-pyrazole m-phenylenediamine derivatives Various shades

The compound is also a key starting material for azo dyes . The synthesis involves the diazotization of an aminopyrazole, followed by a coupling reaction with an active methylene (B1212753) compound or a phenolic derivative. nih.govresearchgate.net This process creates the characteristic -N=N- azo linkage, which acts as a chromophore. Pyrazole azo dyes are used as disperse dyes for coloring synthetic fabrics like polyester and also find applications in paints and varnishes. nih.govnih.gov The specific substituents on the pyrazole ring and the coupling component allow for the fine-tuning of the resulting color. nih.govresearchgate.net

Use in Analytical Reagent Development and Sensor Technology (e.g., Ion Detection)

The nitrogen atoms within the pyrazole ring and the appended amino groups make this compound and related structures effective chelating agents. These compounds can form stable complexes with various metal ions. This property is exploited in the development of analytical reagents for the detection, separation, and quantification of metals.

Pyrazolone (B3327878) compounds, which can be synthesized from aminopyrazoles, are increasingly used as ligands in coordination chemistry. researchgate.net They have been successfully applied to the solvent extraction of metal ions. researchgate.net For example, specific pyrazole-based ligands have been synthesized and used as chelating agents for the complexation of ions such as Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). nih.gov The formation of these metal complexes often results in a color change or other detectable signal, which forms the basis for colorimetric sensors and other analytical methods.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-methyl-3,4,5-triaminopyrazole
4,5-diamino-1-(2'-hydroxyethyl)-1H-pyrazole
1-hydroxyethyl 4,5-diamino pyrazole sulfate
Terephthaloyl chloride
Quinclorac
5-amino-2-methylphenol
m-phenylenediamine
Chromium(III)
Iron(III)
Cobalt(II)
Nickel(II)
Copper(II)
Hydrogen peroxide

Emerging Research Directions and Future Perspectives on 3 Methyl 1h Pyrazole 4,5 Diamine

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis, moving from traditional trial-and-error to predictive and optimized methodologies. For 3-methyl-1H-pyrazole-4,5-diamine, these computational tools offer a pathway to accelerated discovery and development.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. researchgate.net For the synthesis of derivatives of this compound, AI can predict reaction conditions, identify optimal catalysts, and even suggest novel synthetic routes that are more efficient and higher-yielding. researchgate.net Global models can draw on comprehensive databases to propose general conditions, while local models can fine-tune specific parameters for reactions involving the pyrazole (B372694) scaffold. researchgate.net

Table 1: Potential AI/ML Applications in this compound Research

Application Area AI/ML Tool Predicted Outcome
Reaction Optimization Predictive Algorithms Identification of optimal temperature, solvent, and catalyst for derivatization reactions.
Novel Synthesis Design Retrosynthesis Software Generation of novel, efficient synthetic pathways to the core molecule and its analogues.
Property Prediction QSAR Models Forecasting the biological activity or material properties of new derivatives.

Sustainable Synthesis Approaches Beyond Traditional Green Chemistry

While green chemistry principles have laid a foundation for environmentally conscious synthesis, future research aims to push these boundaries further. mdpi.com For this compound, this involves developing synthetic routes that are not only less hazardous but also fundamentally more sustainable by utilizing renewable feedstocks, minimizing energy consumption, and designing for circularity.

Recent advancements in the green synthesis of pyrazole derivatives have focused on methods that avoid hazardous reagents, employ eco-friendly solvents like water, and use renewable energy sources such as microwaves. mdpi.comresearchgate.netresearchgate.net Future approaches could explore:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of the pyrazole ring or its precursors. This can lead to high selectivity under mild conditions, significantly reducing waste and energy input.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating flow chemistry with green catalysts could create highly efficient and sustainable production methods.

Renewable Feedstocks: Investigating pathways to synthesize the pyrazole core from bio-based starting materials instead of petroleum-derived precursors. This aligns with the principles of a circular economy, reducing the carbon footprint of the chemical process.

Solvent-Free Reactions: Techniques like mechanochemistry (grinding) or solid-state synthesis can eliminate the need for solvents altogether, which are often a major contributor to chemical waste. tandfonline.com

Table 2: Comparison of Synthesis Approaches

Synthesis Method Traditional Approach Green Chemistry Beyond Green Chemistry
Starting Materials Petroleum-based Less hazardous chemicals Renewable, bio-based feedstocks
Solvents Organic solvents Green solvents (water, ethanol) jetir.orgnih.gov Solvent-free or biocatalytic media
Energy Source Conventional heating Microwave irradiation mdpi.com Ambient temperature processes

| Catalysts | Homogeneous acids/bases | Recyclable heterogeneous catalysts tandfonline.com | Biocatalysts (enzymes) |

Development of Novel Analytical Methods for Trace Detection

As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection at trace levels becomes critical. This is particularly important in environmental monitoring, quality control, and biomedical diagnostics.

Current characterization of pyrazole derivatives relies on standard techniques like NMR, IR, and mass spectrometry. nih.govekb.eg However, future research will likely focus on developing methods capable of detecting minute quantities.

Potential avenues for innovation include:

Fluorescent Probes: Designing new pyrazole-based compounds that exhibit strong fluorescence, enabling their use as sensors. nih.gov The inherent electronic properties and N-donor character of pyrazoles make them ideal candidates for developing chemosensors for detecting metal ions or other analytes. nih.govmdpi.com

Electrochemical Sensors: Creating sensors based on electrodes modified with specific receptors that can selectively bind to this compound. These sensors could offer rapid, real-time detection with high sensitivity.

Advanced Mass Spectrometry: Utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to develop robust methods for quantifying the compound and its metabolites in complex matrices such as environmental samples or biological fluids.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The rich chemical structure of this compound, featuring a pyrazole ring and two adjacent amino groups, offers a playground for exploring novel reactivity. Moving beyond well-known reactions, researchers are poised to uncover unconventional transformations.

One area of interest is the activation of C-N bonds within the pyrazole ring, a challenging but powerful method in organic synthesis. rsc.org Radical-mediated approaches could lead to novel ring-opening or rearrangement reactions, providing access to entirely new molecular scaffolds. rsc.org

Furthermore, the diamino functionality makes this compound an excellent candidate as a ligand in coordination chemistry. researchgate.net Future work could focus on:

Novel Catalysts: Synthesizing metal complexes where this compound acts as a bidentate ligand. These new catalysts could exhibit unique activity and selectivity in a range of organic transformations.

Domino Reactions: Designing multi-step, one-pot reactions that leverage the multiple reactive sites on the molecule. For instance, domino reactions involving the amine groups and the pyrazole ring could efficiently build complex heterocyclic systems. nuph.edu.ua

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field. The ability of molecules to self-assemble into ordered, functional structures is key to developing advanced materials and systems.

NH-pyrazoles are known to form self-assembled structures like dimers, trimers, and chains through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net With two primary amine groups and the pyrazole N-H, this compound possesses multiple hydrogen bond donors and acceptors, giving it significant potential for forming complex supramolecular architectures.

Future research could explore:

Crystal Engineering: Systematically studying how modifications to the pyrazole structure influence its packing in the solid state to design crystals with specific properties, such as porosity or non-linear optical activity.

Gels and Liquid Crystals: Investigating the ability of derivatives to form soft materials like organogels or liquid crystals through directed self-assembly.

Functional Materials: Utilizing the self-assembly process to create materials for applications such as molecular recognition, sensing, or as templates for nanoparticle synthesis. The interaction of pyrazole derivatives with coat proteins of viruses to inhibit their self-assembly also points towards novel therapeutic strategies. nih.gov

Q & A

Q. What are the primary synthetic routes for 3-methyl-1H-pyrazole-4,5-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, Vilsmeier–Haack reactions (using POCl₃/DMF) can form pyrazole cores, as demonstrated in related pyrazol-5(4H)-one syntheses . Optimization requires strict control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, amine groups at C4/C5). Aromatic protons typically appear at δ 6.5–7.5 ppm, while NH₂ groups show broad signals at δ 4.5–5.5 ppm .
  • X-ray Crystallography : SHELX software (via SHELXL for refinement) resolves hydrogen-bonding networks and dihedral angles, critical for confirming planar pyrazole rings and intermolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks at m/z 112.13 (C₄H₈N₄⁺) .

Q. What role does this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The diamine groups enable functionalization via nucleophilic substitution or condensation. For example:
  • Heterocycle Formation : Reacting with aldehydes forms imidazoles or triazoles, useful in kinase inhibitor design .
  • Metal Coordination : The N4/N5 amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), aiding in catalytic or sensor applications .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model electron density distributions, HOMO-LUMO gaps (~4.5 eV), and Fukui indices to predict reactive sites. For instance, the C4 amine exhibits higher nucleophilicity (ƒ⁻ > 0.1), favoring electrophilic attacks . Transition-state analysis of cyclization steps (e.g., Vilsmeier–Haack) reveals activation energies (~25 kcal/mol) and solvent effects .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., uncyclized hydrazones) formed due to incomplete reactions or side reactions (e.g., oxidation of NH₂ groups) .
  • Condition Screening : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst). For example, substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) may suppress hydrolysis byproducts .

Q. What supramolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (R²₂(8), R²₁(6)) reveals N–H···N hydrogen bonds between NH₂ and pyrazole N2 atoms, forming 2D sheets. π-π stacking (interplanar distance ~3.5 Å) between aromatic rings further stabilizes the lattice . SHELXL refinement with Hirshfeld surfaces quantifies interaction contributions (e.g., H-bonding ~60%, van der Waals ~30%) .

Q. What strategies optimize the biological activity of derivatives of this compound?

  • Methodological Answer :
  • SAR Studies : Introduce electron-withdrawing groups (e.g., –CF₃ at C3) to enhance cellular permeability. For example, fluorinated analogs show 10-fold higher IC₅₀ in kinase assays .
  • Prodrug Design : Acetylation of NH₂ groups improves bioavailability, with enzymatic hydrolysis regenerating the active compound in vivo .

Q. How can computational modeling predict the solubility and stability of this compound in aqueous systems?

  • Methodological Answer : COSMO-RS simulations estimate solubility parameters (log S ≈ -2.5 in water) and pKa values (NH₂ groups: ~8.5 and ~10.5). Molecular dynamics (MD) with explicit solvent models (TIP3P) assess hydration shells and degradation pathways (e.g., oxidation at C4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.